molecular formula C10H10N4O2 B2429490 5-Methyl-2-(1-methylpyrazol-3-yl)pyrimidine-4-carboxylic acid CAS No. 1699470-30-8

5-Methyl-2-(1-methylpyrazol-3-yl)pyrimidine-4-carboxylic acid

Cat. No. B2429490
CAS RN: 1699470-30-8
M. Wt: 218.216
InChI Key: XSUXLXMTJANBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Methyl-2-(1-methylpyrazol-3-yl)pyrimidine-4-carboxylic acid” is a complex organic compound. It belongs to the class of pyrazoles, which are known as versatile scaffolds in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : A study on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives shows a method for regioselectively synthesizing 1- and 4-substituted derivatives. This research demonstrates the tunability of N-alkylation in pyrazolo[1,5-a]pyrimidine derivatives, which is a key aspect in the synthesis of complex molecules, including those related to 5-methyl-2-(1-methylpyrazol-3-yl)pyrimidine-4-carboxylic acid (Drev et al., 2014).
  • Synthetic Pathways and Applications : The synthesis and antimicrobial activity of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates indicate a potential for antimicrobial applications. This study suggests a connection between the chemical structure and biological activity, which could be relevant for derivatives of 5-methyl-2-(1-methylpyrazol-3-yl)pyrimidine-4-carboxylic acid (Gein et al., 2009).

Bioorganic Chemistry and Medicinal Applications

  • PET Imaging Agent Synthesis : A synthesis approach for a PET imaging agent related to pyrazolo[1,5-a]pyrimidine derivatives indicates potential uses in imaging of the IRAK4 enzyme in neuroinflammation. This suggests a possible application for derivatives of 5-methyl-2-(1-methylpyrazol-3-yl)pyrimidine-4-carboxylic acid in medical imaging and diagnosis (Wang et al., 2018).
  • Anticancer and Anti-Inflammatory Agents : Research on pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents provides insights into the potential medicinal applications of these compounds. This highlights the relevance of similar compounds in developing new therapeutic agents (Rahmouni et al., 2016).

Advanced Materials and Chemical Reactions

  • Synthesis of Dihydroazolo[1,5-a]pyrimidines : Studies on the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines and their ring-chain isomerism offer insights into the chemical behavior and potential applications of these compounds in material science (Goryaeva et al., 2009).

properties

IUPAC Name

5-methyl-2-(1-methylpyrazol-3-yl)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-5-11-9(12-8(6)10(15)16)7-3-4-14(2)13-7/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUXLXMTJANBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(1-methylpyrazol-3-yl)pyrimidine-4-carboxylic acid

CAS RN

1699470-30-8
Record name 5-methyl-2-(1-methyl-1H-pyrazol-3-yl)pyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.